Cas no 1379014-43-3 (2-Fluoro-5-methylnicotinamide)
2-Fluoro-5-methylnicotinamide Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-5-methylnicotinamide
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- MDL: MFCD18907016
- Inchi: 1S/C7H7FN2O/c1-4-2-5(7(9)11)6(8)10-3-4/h2-3H,1H3,(H2,9,11)
- InChI Key: MNYGOVXUVPHTEZ-UHFFFAOYSA-N
- SMILES: FC1=C(C(N)=O)C=C(C)C=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 163
- XLogP3: 0.5
- Topological Polar Surface Area: 56
2-Fluoro-5-methylnicotinamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB560408-250 mg |
2-Fluoro-5-methylnicotinamide; . |
1379014-43-3 | 250MG |
€240.90 | 2022-08-31 | ||
| abcr | AB560408-500 mg |
2-Fluoro-5-methylnicotinamide; . |
1379014-43-3 | 500MG |
€390.40 | 2022-08-31 | ||
| abcr | AB560408-1 g |
2-Fluoro-5-methylnicotinamide; . |
1379014-43-3 | 1g |
€526.60 | 2022-08-31 | ||
| abcr | AB560408-250mg |
2-Fluoro-5-methylnicotinamide; . |
1379014-43-3 | 250mg |
€301.60 | 2024-07-20 | ||
| abcr | AB560408-500mg |
2-Fluoro-5-methylnicotinamide; . |
1379014-43-3 | 500mg |
€415.70 | 2023-08-31 | ||
| abcr | AB560408-1g |
2-Fluoro-5-methylnicotinamide; . |
1379014-43-3 | 1g |
€549.90 | 2024-07-20 | ||
| Ambeed | A1656202-1g |
2-Fluoro-5-methylnicotinamide |
1379014-43-3 | 98% | 1g |
$483.0 | 2024-04-24 | |
| abcr | AB560408-5g |
2-Fluoro-5-methylnicotinamide; . |
1379014-43-3 | 5g |
€1829.60 | 2024-07-20 |
2-Fluoro-5-methylnicotinamide Suppliers
2-Fluoro-5-methylnicotinamide Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 2-Fluoro-5-methylnicotinamide
2-Fluoro-5-methylnicotinamide (CAS No. 1379014-43-3): A Versatile Chemical Building Block for Pharmaceutical and Agrochemical Applications
2-Fluoro-5-methylnicotinamide (CAS No. 1379014-43-3) is a fluorinated nicotinamide derivative that has gained significant attention in recent years due to its potential applications in pharmaceutical and agrochemical research. This compound, with the molecular formula C7H7FN2O, belongs to the class of fluorinated pyridine derivatives, which are known for their unique physicochemical properties and biological activities.
The growing interest in 2-Fluoro-5-methylnicotinamide synthesis and applications can be attributed to several factors. First, the presence of both fluorine and methyl substituents on the pyridine ring creates a molecule with distinct electronic properties that can influence its interactions with biological targets. Second, the amide functional group provides opportunities for further chemical modifications, making this compound a valuable building block for drug discovery.
From a pharmaceutical perspective, researchers are particularly interested in 2-Fluoro-5-methylnicotinamide derivatives as potential modulators of various biological pathways. The compound's structural features suggest it could serve as a precursor for developing novel kinase inhibitors or enzyme modulators, which are currently hot topics in medicinal chemistry. Recent studies have shown that similar fluorinated pyridine compounds exhibit promising activity against various disease targets.
In the agrochemical sector, 2-Fluoro-5-methylnicotinamide has potential applications in the development of new crop protection agents. The fluorine atom's presence often enhances the biological activity and environmental stability of agrochemicals, while the methyl group can influence the compound's lipophilicity and systemic movement in plants. These properties make it an interesting candidate for pesticide intermediate development.
The synthesis of 2-Fluoro-5-methylnicotinamide typically involves multi-step organic transformations starting from commercially available pyridine precursors. Modern synthetic approaches often employ palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution to introduce the fluorine atom at the desired position. The development of efficient synthetic routes to this compound remains an active area of research in organic chemistry laboratories worldwide.
From a physicochemical standpoint, 2-Fluoro-5-methylnicotinamide is generally obtained as a white to off-white crystalline solid with moderate solubility in common organic solvents. Its melting point and other physical properties are influenced by the strong dipole moment created by the fluorine substituent and the hydrogen-bonding capacity of the amide group. These characteristics are important considerations for its formulation development in potential applications.
The stability profile of 2-Fluoro-5-methylnicotinamide under various conditions is another area of practical importance. Preliminary studies suggest that the compound is relatively stable at room temperature when protected from moisture and light. However, like many amides, it may undergo hydrolysis under strongly acidic or basic conditions, which must be considered during storage and handling.
Analytical characterization of 2-Fluoro-5-methylnicotinamide typically involves a combination of techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). The fluorine atom's presence provides a distinct signature in 19F NMR spectra, which is particularly useful for reaction monitoring and purity assessment.
Current market trends show increasing demand for fluorinated pharmaceutical intermediates like 2-Fluoro-5-methylnicotinamide. The global market for fluorinated compounds in life sciences is projected to grow significantly in the coming years, driven by the pharmaceutical industry's continued interest in fluorine-containing drugs. This compound's versatility positions it well to meet some of this demand as a key synthetic intermediate.
Environmental and regulatory considerations for 2-Fluoro-5-methylnicotinamide are also important topics. While fluorinated compounds can sometimes raise environmental concerns, the relatively small molecular size and potential biodegradability of this particular derivative may offer advantages over more persistent polyfluorinated compounds. Ongoing research is evaluating its environmental fate and ecotoxicological profile.
Future research directions for 2-Fluoro-5-methylnicotinamide are likely to focus on several areas. These include the development of more sustainable synthetic routes, exploration of its biological activities, and investigation of its potential as a ligand in metal complexes for catalytic applications. The compound's structural features make it an interesting candidate for various materials science applications as well.
For researchers working with 2-Fluoro-5-methylnicotinamide, proper laboratory safety protocols should always be followed, including the use of appropriate personal protective equipment. While not classified as highly hazardous, standard precautions for handling organic compounds should be maintained to ensure safe laboratory practices.
In conclusion, 2-Fluoro-5-methylnicotinamide (CAS No. 1379014-43-3) represents an important fluorinated building block with diverse potential applications in pharmaceutical and agrochemical research. Its unique combination of structural features, synthetic accessibility, and potential biological activities make it a compound of continuing interest to the scientific community. As research progresses, we can expect to see new applications and improved synthetic methods emerging for this versatile chemical entity.
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